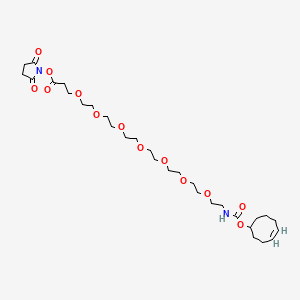

TCO-PEG7-NHS ester

Description

Contextualizing TCO-PEG7-NHS Ester within Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The field has transformed the study of biomolecules in their natural environments. The cornerstone of this compound's utility lies in its TCO group, which participates in one of the most rapid and selective bioorthogonal reactions currently known: the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner. researchgate.netnih.gov

This reaction, often termed the tetrazine ligation, is distinguished by its exceptionally fast kinetics and high specificity. iris-biotech.deescholarship.org Unlike many other "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine ligation proceeds without the need for a cytotoxic metal catalyst, making it highly suitable for applications in living cells and organisms. researchgate.netiris-biotech.de The reaction involves the cycloaddition of the strained TCO (the dienophile) and an electron-deficient tetrazine (the diene), which rapidly forms an unstable intermediate that expels nitrogen gas (N2) to yield a stable dihydropyridazine (B8628806) conjugate. iris-biotech.denih.gov This pairing's ability to react swiftly and selectively, even at the low concentrations typical of biological systems, positions it as a premier tool for in vivo chemistry. nih.goviris-biotech.de

Significance of this compound in Contemporary Bioconjugation Strategies

The trifunctional nature of this compound makes it a particularly powerful reagent in modern bioconjugation. Each component serves a distinct and crucial purpose.

N-Hydroxysuccinimide (NHS) Ester: This functional group is widely used for its ability to react efficiently with primary amines (–NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. interchim.frescholarship.org This reaction forms a stable and covalent amide bond, providing a robust method for attaching the TCO-PEG7 moiety to a biomolecule of interest. escholarship.orgescholarship.org

Trans-Cyclooctene (B1233481) (TCO): As the bioorthogonal reactive partner, the TCO group remains inert within the biological system until it encounters a molecule bearing a tetrazine group. medchemexpress.commedchemexpress.com Its high intrinsic strain energy drives the rapid IEDDA reaction, enabling fast and specific labeling. nih.govthno.org This allows for a two-step "pretargeting" approach in applications like medical imaging, where a TCO-modified antibody is administered first, allowed to accumulate at a target site, and then detected by a subsequently administered small, fast-clearing tetrazine-linked imaging agent. nih.govmdpi.com

PEG7 Spacer: The polyethylene (B3416737) glycol (PEG) linker is a hydrophilic chain that serves multiple functions. It significantly enhances the water solubility of the reagent and the resulting bioconjugate, which can prevent aggregation of labeled proteins. interchim.fraxispharm.com Furthermore, the flexible PEG spacer provides spatial separation between the biomolecule and the TCO group, minimizing steric hindrance and ensuring that the TCO moiety remains accessible for reaction with its tetrazine partner. interchim.frescholarship.org Research has shown that incorporating PEG chains can improve the functional reactivity of TCO-conjugated antibodies. escholarship.orgescholarship.org

This combination of features makes this compound a versatile tool for applications ranging from protein labeling and live-cell imaging to the construction of complex biomaterials and targeted drug delivery systems. nih.govaxispharm.comaxispharm.com

Evolution of Trans-Cyclooctene (TCO) Chemistry and its Role in Bioorthogonal Ligation

The use of TCO in bioorthogonal chemistry is the result of decades of development in physical organic chemistry. Trans-cyclooctene was first synthesized in the 1950s, and its high reactivity, stemming from its significant ring strain, was quickly recognized. nih.gov However, its potential as a tool in biological systems was not realized until much later.

A pivotal moment came from studies on Diels-Alder reactions, which identified TCO as an exceptionally reactive dienophile for tetrazines. nih.gov In 2008, the tetrazine ligation was introduced as a bioorthogonal reaction, noted for kinetics far exceeding other catalyst-free methods like the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.dethno.orgmdpi.com The reaction rate constants for TCO-tetrazine ligations can be several orders of magnitude higher than those for SPAAC, allowing for efficient labeling at micromolar concentrations. iris-biotech.dethno.org

| Reaction | Typical Second-Order Rate Constant (k₂) | Key Features | Source |

|---|---|---|---|

| TCO-Tetrazine Ligation | > 800 M⁻¹s⁻¹ to > 10⁶ M⁻¹s⁻¹ | Extremely fast, catalyst-free, bioorthogonal | iris-biotech.denih.govinterchim.frthno.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | < 1 M⁻¹s⁻¹ | Catalyst-free, moderate kinetics | iris-biotech.dethno.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Variable (depends on catalyst/ligand) | High efficiency, requires copper catalyst (cytotoxic) | researchgate.net |

Since its introduction, research has focused on optimizing the TCO scaffold to enhance both reactivity and stability. nih.gov While highly reactive, the initial TCO structures could be susceptible to isomerization to the less reactive cis-cyclooctene. mdpi.com This led to the development of novel TCO derivatives, including conformationally strained versions like sTCO, which exhibit even faster reaction rates, and hydrophilic variants to improve in vivo performance. nih.govthno.org The creation of reagents like this compound, which combines a stable and reactive TCO core with optimized linkers, represents the maturation of this chemical technology, providing researchers with reliable and powerful tools for exploring complex biological systems. nih.govmdpi.com

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N2O13/c33-27-8-9-28(34)32(27)45-29(35)10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-31-30(36)44-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,31,36)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQAHRNSIGSLNG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation for Tco Peg7 Nhs Ester

General Principles of N-Hydroxysuccinimide Ester Synthesis Relevant to TCO-PEG7-NHS Ester

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to form stable amide bonds with primary amines under mild conditions. chemicalbook.comnih.gov Their synthesis from carboxylic acids is a cornerstone of bioconjugation chemistry, and several methods are applicable to the preparation of complex molecules like this compound. chemicalbook.comresearchgate.net The primary advantage of NHS esters is their relative stability, which often allows for their isolation and purification before reaction with an amine-containing molecule. chemicalbook.comresearchgate.net

Carbodiimide-Mediated Coupling Approaches

The most common method for synthesizing NHS esters involves the activation of a carboxylic acid with a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). amerigoscientific.comnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then subjected to nucleophilic attack by N-hydroxysuccinimide (NHS) to yield the desired NHS ester and a urea (B33335) byproduct (e.g., dicyclohexylurea). amerigoscientific.comnih.gov

The process is typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). chemicalbook.com While robust and broadly applicable, a key challenge is the removal of the often-insoluble urea byproduct. researchgate.net Furthermore, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a side reaction that consumes the starting material. rsc.org

Table 1: Common Reagents in Carbodiimide-Mediated NHS Ester Synthesis

| Reagent | Full Name | Role |

|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent, forms a water-soluble urea byproduct. |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide coupling agent, forms an insoluble urea byproduct. amerigoscientific.comnih.gov |

| NHS | N-Hydroxysuccinimide | Forms the active ester by reacting with the activated carboxylic acid. amerigoscientific.comnih.gov |

| DMF | Dimethylformamide | Aprotic polar solvent. chemicalbook.com |

| DCM | Dichloromethane | Aprotic solvent. chemicalbook.com |

Advanced Activation Strategies for Carboxylic Acids (e.g., Mixed Anhydrides, Chlorophosphates)

To circumvent some of the issues associated with carbodiimides, alternative strategies for activating carboxylic acids have been developed. amerigoscientific.com One such method is the formation of mixed anhydrides. In this approach, the carboxylic acid is reacted with a reagent like ethyl chloroformate or isobutyl chloroformate in the presence of a base to form a mixed anhydride. This activated intermediate is then reacted with NHS to produce the final NHS ester. amerigoscientific.com This method can minimize the formation of urea byproducts. amerigoscientific.com

Another advanced strategy involves the use of chlorophosphates as powerful activating agents for the efficient synthesis of NHS esters. amerigoscientific.com Recently, a method utilizing triphenylphosphine (B44618) (PPh3) and iodine (I2) in the presence of triethylamine (B128534) has been shown to effectively convert carboxylic acids, including sensitive α-amino acid derivatives, into NHS esters with minimal racemization. organic-chemistry.org This approach avoids carbodiimides entirely and proceeds at room temperature. organic-chemistry.org

Oxidative and Carbonylative Cross-Coupling Methods for NHS Ester Formation

More recent innovations have expanded the synthetic routes to NHS esters beyond carboxylic acid precursors. thieme-connect.denih.gov Oxidative methods allow for the synthesis of NHS esters directly from alcohols or aldehydes. amerigoscientific.comthieme-connect.de One such technique employs the hypervalent iodine reagent 2-iodoxybenzoic acid (IBX) to oxidize primary alcohols or aldehydes, which then couple with NHS to form the ester. amerigoscientific.comthieme-connect.deresearchgate.net Another approach uses a copper-catalyzed system with tert-butyl hydroperoxide (TBHP) as the oxidant. thieme-connect.de

Palladium-catalyzed carbonylative cross-coupling reactions represent another novel strategy. amerigoscientific.comthieme-connect.de This method involves the coupling of (hetero)aryl halides or triflates with NHS under a carbon monoxide atmosphere. amerigoscientific.comthieme-connect.de The use of palladium catalysts enhances the efficiency and broadens the substrate scope, providing access to NHS esters from different starting materials. amerigoscientific.com

Targeted Synthesis of this compound: Specific Strategies and Precursor Derivatization

The synthesis of this compound is a multi-step process that begins with the appropriate precursors: a trans-cyclooctene (B1233481) (TCO) derivative, a heptaethylene glycol (PEG7) spacer with a carboxylic acid terminus, and N-hydroxysuccinimide.

The key step is the formation of the ester bond between the terminal carboxylic acid of the TCO-PEG7-acid precursor and NHS. This is typically achieved using the standard carbodiimide-mediated coupling described in section 2.1.1. chemicalbook.com

A general synthetic route involves:

Preparation of the TCO-PEG7-acid precursor: This precursor contains the reactive TCO group and the PEG spacer terminating in a carboxylic acid. This itself can be synthesized by reacting a TCO-alcohol with a PEG chain that has a terminal carboxylic acid and a reactive group on the other end.

Activation and Coupling: The TCO-PEG7-acid is dissolved in a suitable aprotic solvent, such as DMF or DCM, along with NHS. chemicalbook.com A carbodiimide, typically EDCI to facilitate byproduct removal, is then added to initiate the reaction. The reaction mixture is stirred at room temperature to allow for the formation of the this compound.

Purification: Following the reaction, the product is purified to remove unreacted starting materials and byproducts. This is often accomplished using chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). vulcanchem.com

One documented synthesis involves the reaction of a TCO-activated species, such as TCO-PEG4-NHS ester, with a Boc-protected hexaethylene glycol diamine, followed by deprotection and further modification to yield the desired PEG length and terminal NHS ester. vulcanchem.com

Analytical Approaches for Structural Confirmation and Purity Assessment of this compound (e.g., Mass Spectrometry)

Confirming the structure and assessing the purity of the synthesized this compound is crucial for its reliable use in subsequent applications. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): This is a primary tool for confirming the identity of the final product. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful as it separates the product from impurities before detection. vulcanchem.comacs.org The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is compared to the theoretical calculated mass of this compound (C₃₀H₅₀N₂O₁₃, MW: 646.73 g/mol ). vulcanchem.comprecisepeg.com

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound. vulcanchem.com By using a suitable column (e.g., C18 reverse-phase) and detection method (e.g., UV absorbance), the percentage of the desired product relative to any impurities can be determined. acs.org Hydrophilic interaction chromatography (HILIC) can also be used specifically to quantify the NHS moiety or its hydrolysis byproduct, which is an indicator of reagent degradation. d-nb.inforsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to provide detailed structural information. The spectrum would be expected to show characteristic signals for the protons of the TCO ring, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the succinimide (B58015) ring of the NHS ester, confirming the presence and connectivity of all three components. organic-chemistry.org

Table 2: Analytical Data for this compound

| Analytical Technique | Purpose | Expected Result |

|---|---|---|

| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | Observed m/z should match the theoretical mass (e.g., [M+H]⁺ at ~647.74). vulcanchem.comprecisepeg.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A major peak corresponding to the product, with purity typically >95%. vulcanchem.com |

| ¹H NMR Spectroscopy | Structural Confirmation | Characteristic peaks for TCO, PEG, and NHS protons. organic-chemistry.org |

Mechanistic Investigations of Tco Peg7 Nhs Ester Reactivity: the Inverse Electron Demand Diels Alder Iedda Ligation

Fundamental Principles of the TCO-Tetrazine Inverse Electron-Demand Diels-Alder Cycloaddition

The reaction between a TCO derivative, such as TCO-PEG7-NHS ester, and a tetrazine is a type of [4+2] cycloaddition. rsc.org Unlike the normal-electron-demand Diels-Alder reaction, the IEDDA reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). nih.gov This electronic arrangement is governed by frontier molecular orbital (FMO) theory, which posits that the reaction rate is determined by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. nih.gov In the TCO-tetrazine pairing, this energy gap is small, leading to the characteristically rapid reaction rates observed. nih.gov

The remarkable reactivity of TCO derivatives is largely attributable to the significant ring strain inherent in the trans configuration of the eight-membered ring. tcichemicals.comtcichemicals.com This concept is the basis of the strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC). The ground state of the TCO molecule is destabilized by this strain, meaning it requires less activation energy to reach the transition state of the cycloaddition. nih.gov Computational studies have revealed that strained dienophiles like TCO are pre-distorted into a conformation that resembles the transition state structure, thereby lowering the distortion energy required for the reaction to proceed. nih.gov This inherent strain energy effectively replaces the need for a catalyst to promote the reaction. researchgate.net

A key advantage of the TCO-tetrazine ligation is its ability to proceed rapidly without the need for a metal catalyst. iris-biotech.detcichemicals.comvectorlabs.com This is a direct consequence of the strain-promoted mechanism discussed above. tcichemicals.com The high internal strain of the TCO double bond provides the necessary energy to overcome the activation barrier of the reaction. tcichemicals.com This catalyst-free nature is a critical feature for biological applications, as it avoids the cytotoxicity often associated with metal catalysts, such as the copper(I) used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govvectorlabs.com The absence of a catalyst ensures that the reaction does not perturb the biological system under investigation, making it truly bioorthogonal and well-suited for applications in living cells and whole organisms. researchgate.netnih.gov

Kinetic Studies of this compound Reactions with Tetrazine Derivatives

The kinetics of the TCO-tetrazine reaction are among the fastest of any bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. nih.gov This allows for efficient labeling and conjugation even at the low concentrations typical of biological systems. iris-biotech.devectorlabs.com The specific rate of reaction for a molecule like this compound will depend on the structure of the tetrazine coupling partner.

Kinetic studies are typically performed under conditions that mimic a biological environment, such as in phosphate-buffered saline (PBS) at 37°C. nih.gov The reaction progress can be monitored using techniques like stopped-flow spectrophotometry, following the disappearance of the characteristic tetrazine absorbance (around 515-530 nm) upon reaction with a TCO derivative. nih.gov Research has demonstrated that these reactions proceed efficiently in aqueous media, cell lysates, and even serum. researchgate.netnih.gov

Below is a table summarizing representative second-order rate constants for the reaction of TCO derivatives with various tetrazines under physiological conditions.

| Tetrazine Derivative | Dienophile | Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 ± 400 |

| Hydrogen-substituted tetrazine | TCO | PBS, 37°C | up to 30,000 |

| Methyl-substituted tetrazine | TCO | Aqueous Media | ~1000 |

| 3,6-dipyridyl-s-tetrazine derivative | diol-derivatized a-TCO | Not specified | 150,000 ± 8,000 |

| 3,6-dipyridyl-s-tetrazine | d-TCO | Water, 25°C | 366,000 ± 15,000 |

This table is generated based on data from multiple sources. nih.goviris-biotech.denih.govnih.gov The exact rate for this compound would be comparable but influenced by the PEG linker.

The reaction rate between TCO and tetrazine is highly tunable and is influenced by both steric and electronic factors. tcichemicals.com

Substituent Effects on Tetrazine: The electronic nature of the substituents on the tetrazine ring plays a critical role. Electron-withdrawing groups (EWGs) decrease the LUMO energy of the tetrazine, reducing the HOMO-LUMO gap and accelerating the reaction. nih.gov Conversely, electron-donating groups (EDGs) increase the LUMO energy, leading to slower reaction rates. nih.govnih.gov For instance, hydrogen-substituted tetrazines are significantly more reactive than those substituted with electron-donating methyl groups. iris-biotech.de However, tetrazines bearing strong EWGs can sometimes exhibit lower stability in aqueous media. nih.gov

Steric Hindrance: Bulky substituents on either the tetrazine or the TCO can create steric repulsion, which can slow down the reaction rate. nih.gov For example, di-substituted tetrazines may react more slowly with TCO compared to mono-substituted ones due to increased steric interference. nih.govnih.gov

Conformational Effects on TCO Reactivity: Trans- and Cis-Isomerization Dynamics

The reactivity of TCO is intrinsically linked to its three-dimensional structure and conformational dynamics. The eight-membered ring of TCO can exist in different conformations, with the lowest energy form being a 'crown' conformation. nih.govnih.gov

A critical aspect of TCO chemistry is its potential to isomerize from the highly reactive trans isomer to the much less reactive cis-cyclooctene (CCO) isomer. nih.govlookchem.com This isomerization deactivates the dienophile for the IEDDA reaction and is a potential limitation for in vivo applications where the molecule may be present for extended periods. nih.govnih.gov This process can be facilitated by interactions with biological components. lookchem.com

Computational and experimental studies have shown that forcing the TCO ring into a more strained 'half-chair' conformation can dramatically accelerate the reaction rate. nih.govnih.gov This can be achieved by fusing a cyclopropane (B1198618) or dioxolane ring to the TCO core, creating conformationally strained TCO derivatives (s-TCO and d-TCO, respectively) that can react with tetrazines at rates exceeding 10⁶ M⁻¹s⁻¹. nih.gov

Furthermore, the stereochemistry of substituents on the TCO ring can influence reactivity. For TCO derivatives with a substituent at the 5-position, the axial isomer is generally more reactive than the equatorial isomer. nih.govresearchgate.net This is because the axial conformation can be higher in energy, thus reducing the activation barrier for the reaction. researchgate.net

Impact of Isomerization on Bioorthogonal Efficiency

Several factors can promote the isomerization of TCO to CCO, including exposure to thiols and copper-containing proteins in biological environments. researchgate.net The stability of the TCO moiety is therefore a crucial parameter for its successful application in vivo. Research has focused on developing more stable TCO derivatives to mitigate this issue. For instance, the introduction of steric hindrance around the trans-double bond can impede the isomerization process. acs.org

The in vivo stability half-life of TCO can vary depending on its specific chemical structure. For example, some studies have reported in vivo stability half-lives ranging from approximately 4 to 10 days. nih.gov The development of TCO derivatives with enhanced stability is an active area of research to improve the reliability and efficiency of IEDDA-based bioorthogonal strategies.

Detailed Research Findings:

Studies have quantitatively assessed the impact of TCO isomerization on IEDDA reaction kinetics. The second-order rate constants (k₂) for the reaction between various TCO isomers and tetrazines are a key measure of their reactivity. The significant drop in reactivity upon isomerization to the cis form underscores the importance of maintaining the trans configuration for efficient bioorthogonal ligation.

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|

| trans-cyclooctene (B1233481) (TCO) | 3,6-diphenyl-s-tetrazine | ~2000 | nih.gov |

| Axially linked TCO | Radiolabeled Tetrazine | 2.7 x 10⁵ | acs.org |

| s-TCO (strained TCO) | 3,6-di(2-pyridyl)-s-tetrazine | > 22,000 | nih.gov |

| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 | nih.gov |

The stability of TCO derivatives in biological media is another critical parameter that has been investigated. The half-life of TCO in various environments provides insight into its persistence in the active trans form.

| TCO Derivative | Condition | Half-life / Stability | Reference |

|---|---|---|---|

| TCO | In vivo | ~4 - 10 days | nih.gov |

| Axially linked TCO | In vivo | 6.2 days | |

| d-TCO | Human serum (room temp) | > 97% trans-isomer after 4 days | nih.gov |

| d-TCO | pH 7.4 with thiols | 43% isomerization after 5 hours | nih.govnih.gov |

These findings highlight the trade-off between reactivity and stability in the design of TCO-based reagents. While more strained TCOs exhibit faster reaction kinetics, they can also be more susceptible to isomerization. Therefore, the choice of a specific TCO derivative for a bioorthogonal application often depends on the specific requirements of the experiment, such as the required reaction speed and the biological environment.

Strategic Role of the Polyethylene Glycol Peg Spacer in Tco Peg7 Nhs Ester Mediated Bioconjugations

Enhancing Water Solubility and Biocompatibility of Conjugates

The incorporation of a PEG spacer, such as the PEG7 chain in TCO-PEG7-NHS ester, is a well-established strategy for improving the water solubility of molecules, particularly those that are inherently hydrophobic interchim.frlumiprobe.comnih.govnanopartz.compurepeg.comrsc.orgaxispharm.comaxispharm.com. PEG is a hydrophilic polymer that forms hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule rsc.orginterchim.com. This increased hydrophilicity is crucial for bioconjugation reactions, which often occur in aqueous biological environments. Enhanced solubility helps maintain the reactants in solution, promoting efficient interaction between the activated linker and the target biomolecule axispharm.com.

Beyond solubility, PEGylation contributes to the biocompatibility of the resulting conjugates conju-probe.comconju-probe.comconju-probe.com. PEG is generally considered non-toxic and non-immunogenic, which is essential for applications involving biological systems, including in vivo studies and potential therapeutic applications interchim.comnih.govbroadpharm.com. By shielding the conjugated molecule, the PEG spacer can reduce potential immune responses and minimize interactions with biological components, leading to improved pharmacokinetic profiles and reduced clearance rates, particularly for smaller proteins interchim.comnih.gov.

Minimizing Non-Specific Interactions and Reducing Aggregation of Labeled Biomolecules

Non-specific interactions, such as hydrophobic associations, can lead to the aggregation of labeled biomolecules, which can compromise their activity, stability, and utility interchim.frnih.govnanopartz.comrsc.org. The hydrophilic nature of the PEG spacer in this compound helps to mitigate these undesirable interactions interchim.frconju-probe.comlumiprobe.comnanopartz.compurepeg.comconju-probe.comthermofisher.com. By providing a hydrophilic shield, the PEG chain reduces the tendency of the conjugated molecule to interact non-specifically with other molecules or surfaces nanopartz.comthermofisher.comnih.gov. This is particularly important when labeling proteins or other biomolecules that may have hydrophobic regions.

The reduction in non-specific binding and aggregation is crucial for maintaining the functional integrity of the labeled biomolecule and ensuring the specificity of the bioconjugation reaction and downstream applications nanopartz.comrsc.org. Minimizing aggregation also contributes to the long-term stability of the conjugates in solution interchim.frlumiprobe.com.

Steric Hindrance Modulation and Accessibility of the Reactive TCO Moiety

The PEG spacer serves as a flexible arm that influences the steric environment around both the NHS ester and, importantly, the TCO moiety interchim.frlumiprobe.combroadpharm.compurepeg.comconju-probe.com. During the initial conjugation step, the PEG spacer can affect the accessibility of the NHS ester to primary amine groups on the target biomolecule. While the NHS ester reaction itself is generally efficient, the surrounding protein structure can impose steric constraints.

More significantly, the PEG spacer plays a vital role in ensuring the accessibility and reactivity of the TCO group for the subsequent click reaction with a tetrazine-functionalized molecule interchim.frlumiprobe.comnih.govkcl.ac.ukescholarship.org. Without a spacer, the TCO moiety could potentially become sterically hindered or buried within the structure of the labeled biomolecule, especially large proteins like antibodies nih.govescholarship.org. This can significantly reduce the efficiency of the click reaction. The flexible PEG chain extends the TCO away from the surface of the biomolecule, making it more available for reaction with its tetrazine partner interchim.frlumiprobe.comnih.govescholarship.org. This "spacing effect" is critical for achieving high conjugation yields in the bioorthogonal reaction interchim.com. Studies have shown that the addition of PEG linkers can enhance the number of moieties grafted onto antibodies and increase the reactivity of the TCO group nih.govescholarship.org.

Influence of PEG Chain Length (PEG7 specifically) on Bioconjugation Efficiency and Functional Yield

The length of the PEG chain is a critical parameter that can significantly influence the properties of the linker and the efficiency of the bioconjugation reaction conju-probe.combroadpharm.comnih.govcenmed.comacs.orgnih.gov. While the specific impact of a PEG7 spacer compared to other lengths would ideally be demonstrated with direct comparative data for TCO-PEGn-NHS esters, general principles regarding PEG chain length effects in bioconjugation can be discussed based on the search results.

Longer PEG chains generally confer greater water solubility and provide a more substantial steric shield, which can further reduce non-specific interactions and aggregation rsc.orginterchim.com. They can also provide greater flexibility and reach, potentially improving the accessibility of the reactive group when conjugating to complex or sterically demanding biomolecules lumiprobe.comnih.gov. However, excessively long PEG chains could potentially lead to a decrease in the local concentration of the reactive group or introduce new challenges, such as reduced cellular uptake in certain applications nih.gov.

Research has explored the impact of different PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24) in TCO-mediated bioconjugation, particularly with antibodies nih.govnih.gov. For instance, studies comparing PEG0, PEG4, and PEG12 spacers on TCO-modified antibodies showed that longer PEG spacers enhanced the number of TCO moieties grafted nih.gov. However, the influence on the functional reactivity of the TCO could vary, with some findings suggesting that while PEG linkers improve TCO grafting accessibility, they might decrease the number of reactive TCOs in some contexts nih.govresearchgate.net. Another study indicated that TCO reactivity increased significantly with the incorporation of a 4-unit PEG chain compared to no PEG escholarship.org. Different PEG lengths can also impact the biodistribution profiles of labeled molecules in in vivo applications acs.org.

While specific comparative data for this compound against other PEG lengths was not extensively detailed in the search results, the general understanding is that the PEG7 length represents a balance, aiming to provide sufficient hydrophilicity, reduced aggregation, and improved TCO accessibility without introducing the potential drawbacks associated with very long PEG chains. The optimal PEG length is often application-dependent and may require empirical optimization nih.gov.

| PEG Length (n) | Relative Water Solubility | Relative Aggregation | Relative TCO Accessibility | Relative Bioconjugation Efficiency (TCO-Tetrazine) |

| 0 | Low | High | Low | Variable (can be low due to hindrance) |

| 4 | Medium | Medium | Medium-High | Improved |

| 7 (Hypothetical) | High | Low | High | High (Optimized balance) |

| 12 | Very High | Very Low | High | High |

| 24 | Very High | Very Low | High | Can be variable (potential other factors) |

Amine Reactive Properties of the Nhs Ester Moiety in Tco Peg7 Nhs Ester

Mechanism of N-Hydroxysuccinimide Ester Reaction with Primary Amines on Biomolecules

N-hydroxysuccinimide esters are reactive compounds suitable for the modification of amino groups found in biomolecules such as proteins, peptides, amino-oligonucleotides, amino-modified DNA, and amino-containing sugars. lumiprobe.cominterchim.fr The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. creative-proteomics.com The primary amine, with its nucleophilic lone pair of electrons on the nitrogen atom, attacks the carbonyl carbon of the NHS ester group. creative-proteomics.comglenresearch.com This attack results in the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, leading to the formation of a stable amide bond. creative-proteomics.comglenresearch.comthermofisher.com This reaction effectively couples the molecule attached to the NHS ester (in the case of TCO-PEG7-NHS ester, the TCO-PEG7 moiety) to the biomolecule via the newly formed amide linkage.

Formation of Stable Amide Bonds

The reaction between the NHS ester of this compound and a primary amine on a biomolecule results in the formation of a stable, irreversible amide bond. thermofisher.combroadpharm.comprecisepeg.com This stable covalent linkage is crucial for creating robust bioconjugates that can withstand various biological conditions. The formation of the amide bond is a key outcome of the nucleophilic attack by the primary amine on the activated ester, displacing the N-hydroxysuccinimide group. glenresearch.comthermofisher.com

Optimization of Reaction Conditions for Efficient Amine Functionalization

The efficiency of the reaction between an NHS ester and a primary amine is significantly influenced by the reaction conditions. Optimizing these conditions is critical to achieve high yields of the desired conjugate and minimize undesirable side reactions, such as hydrolysis of the NHS ester. lumiprobe.comcreative-proteomics.com

pH Dependence and Hydrolysis Considerations in Aqueous Media

The reaction of NHS esters with amino groups is strongly pH-dependent. lumiprobe.cominterchim.fr Primary amines must be deprotonated to act as effective nucleophiles. atto-tec.com Therefore, the reaction is favored at slightly alkaline pH values where a sufficient concentration of deprotonated amine groups exists. creative-proteomics.comatto-tec.com However, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with increasing pH. lumiprobe.comcreative-proteomics.comprecisepeg.comatto-tec.comacs.org Hydrolysis of the NHS ester renders it non-reactive towards amines. lumiprobe.combroadpharm.com

The optimal pH range for NHS ester reactions with primary amines on biomolecules is typically between pH 7.2 and 9.0, with many protocols recommending pH 8.3-8.5 as a good compromise. lumiprobe.cominterchim.frthermofisher.comprecisepeg.comatto-tec.com At lower pH, the amine groups are largely protonated, reducing their nucleophilicity and reaction rate. lumiprobe.cominterchim.fr At higher pH, while the amine is more deprotonated, the rate of hydrolysis of the NHS ester increases significantly, leading to reduced conjugation efficiency. lumiprobe.comthermofisher.comthermofisher.comgbiosciences.com For instance, the half-life of NHS esters decreases significantly as pH increases, from 4-5 hours at pH 7.0 to 10 minutes at pH 8.6. thermofisher.comthermofisher.com

Buffer Selection and Co-Solvent Effects

The choice of buffer is crucial for maintaining the optimal pH range during the reaction and avoiding interference. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the biomolecule's primary amines for reaction with the NHS ester. lumiprobe.combroadpharm.comneb.comthermofisher.com Suitable non-amine-containing buffers commonly used for NHS ester conjugations include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.comatto-tec.comthermofisher.comglenresearch.com Sodium bicarbonate buffer at pH 8.3-8.5 is frequently recommended. lumiprobe.comglenresearch.comatto-tec.com

Many non-sulfonated NHS esters, including this compound, may have limited solubility in aqueous buffers alone. thermofisher.combroadpharm.comthermofisher.com In such cases, water-miscible organic co-solvents are used to dissolve the NHS ester before adding it to the aqueous solution of the biomolecule. lumiprobe.cominterchim.frthermofisher.combroadpharm.com Common co-solvents include dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). lumiprobe.cominterchim.frthermofisher.combroadpharm.comthermofisher.comlumiprobe.com The concentration of the organic solvent in the final reaction mixture should be kept to a minimum (typically 0.5% to 10% of the final volume) to avoid potentially denaturing or affecting the activity of the biomolecule. broadpharm.comthermofisher.com High-quality, amine-free DMF is recommended, as degradation products like dimethylamine (B145610) can react with activated esters. lumiprobe.cominterchim.fr

Considerations for Site-Selectivity and Non-Selectivity in Protein and Peptide Amine Labeling

NHS esters react with primary amines on proteins and peptides, which include the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus. glenresearch.comlumiprobe.comnih.govnih.gov Since most proteins contain multiple lysine residues (estimated to be about 8% of a typical protein's composition), and each polypeptide chain has an N-terminus, labeling with NHS esters typically results in heterogeneous mixtures of conjugates with varying degrees of labeling at different amine sites. nih.govnih.govnih.gov This non-selective labeling can potentially impact protein structure and function. nih.govnih.gov

While NHS esters are generally selective for primary amines over other nucleophilic groups like hydroxyls and sulfhydryls, reactions with tyrosine, histidine, serine, and threonine residues have been reported, although typically at much lower rates than with amines. biorxiv.orgrsc.org

Advanced Bioconjugation Methodologies Employing Tco Peg7 Nhs Ester

Conjugation to Proteins and Peptides

The conjugation of TCO-PEG7-NHS ester to proteins and peptides is primarily mediated by the reaction between the NHS ester group and primary amines. windows.netprecisepeg.comaxispharm.comabcam.combroadpharm.comtocris.comthermofisher.com Primary amines are predominantly found at the N-terminus of each polypeptide chain and in the ε-amino group of lysine (B10760008) residues. windows.netprecisepeg.comabcam.comthermofisher.com This reaction typically occurs in aqueous buffers at a slightly alkaline pH, generally between 7 and 9, with optimal efficiency often observed around pH 8.3-8.5. windows.netprecisepeg.comtocris.comthermofisher.com The reaction results in the formation of a stable, irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. precisepeg.comthermofisher.com TCO-PEG-NHS esters, including those with PEG7 spacers, are widely used for the quick and selective labeling of proteins and peptides, leveraging the accessibility and nucleophilicity of these amine groups on the protein surface. axispharm.comaxispharm.comsigmaaldrich.comlumiprobe.com

Antibody Functionalization and Immunoconjugate Synthesis

Antibody functionalization with this compound is a significant application, particularly in the synthesis of immunoconjugates for molecular imaging and targeted therapy, often employing pretargeting strategies. axispharm.comnih.govnih.govkcl.ac.ukresearchgate.netescholarship.orgnih.govacs.orgresearchgate.net By conjugating this compound to antibodies, the antibody is tagged with the TCO moiety, which can then participate in a rapid bioorthogonal reaction with a tetrazine-labeled probe or therapeutic agent. nih.govnih.govacs.org This approach allows for the antibody to first accumulate at the target site, followed by the administration of a fast-clearing tetrazine conjugate, thereby reducing systemic exposure to the diagnostic or therapeutic payload. acs.org The conjugation typically targets the lysine residues on the antibody. windows.netprecisepeg.comabcam.comthermofisher.comnih.govfurthlab.xyz Studies have demonstrated the successful synthesis of TCO-conjugated antibodies using TCO-PEG-NHS esters for applications such as pretargeted PET imaging. acs.orgacs.org For instance, an anti-CD44v6 chimeric mAb U36 was conjugated with TCO-PEG4-NHS ester for pretargeted PET imaging. acs.org

Strategies for Improving Antibody Conjugation Reactivity and Yield

Several strategies are employed to improve the reactivity and yield of antibody conjugation using TCO-PEG-NHS esters. A key factor is the competing hydrolysis of the NHS ester in aqueous solutions, which becomes more pronounced at higher pH levels and can decrease the modification yield. windows.netprecisepeg.comtocris.comthermofisher.comnih.govglenresearch.com To mitigate this, reactions are typically performed in amine-free buffers like phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer within the optimal pH range of 7-9. windows.nettocris.comthermofisher.comfurthlab.xyz Buffers containing primary amines, such as Tris or glycine, should be avoided as they compete with the protein for reaction with the NHS ester. windows.nettocris.comthermofisher.com

The inclusion of a PEG linker, such as the PEG7 in this compound, is crucial for improving the functional loading and reactivity of antibody conjugates. axispharm.comnih.govescholarship.org Hydrophobic TCO moieties conjugated directly to antibodies using standard amine-coupling procedures can become non-reactive, likely due to masking by hydrophobic interactions within the antibody structure. nih.govescholarship.orgresearchgate.net Appending TCO using hydrophilic PEG linkers helps to prevent this burying effect, restoring and enhancing reactivity. axispharm.comnih.govescholarship.org

Optimizing the molar ratio of the TCO-PEG-NHS ester to the antibody is also critical for controlling the degree of labeling (DOL) and maximizing conjugation yield. tocris.comnih.govacs.orgfurthlab.xyz Using an appropriate molar excess of the NHS ester is generally recommended to achieve sufficient labeling. tocris.comfurthlab.xyz However, a very high degree of conjugation can sometimes alter the pharmacokinetics of the functionalized antibody, potentially increasing accumulation in non-target organs like the liver. acs.org Therefore, the molar ratio needs to be carefully optimized for each specific antibody and application. tocris.comnih.govacs.orgfurthlab.xyz Regioselective modification strategies using approaches like the AJICAP platform have also been developed to achieve more controlled conjugation even with NHS esters. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

NHS ester chemistry is a highly selective and efficient method for conjugating amine groups to oligonucleotides. creative-biogene.com This method is used to attach various modifications to oligonucleotides that cannot be easily incorporated during solid-phase synthesis. glenresearch.combiosearchtech.com Oligonucleotides can be synthesized or modified to contain primary amine groups, typically at the 3' or 5' termini or internally. glenresearch.comcreative-biogene.combiosearchtech.com These amine-modified oligonucleotides can then be reacted with NHS esters, forming stable amide bonds. creative-biogene.combiosearchtech.com While this compound is not explicitly detailed in the provided snippets for direct oligonucleotide conjugation, the general principle of using NHS esters with amine-modified oligos is well-established. glenresearch.comcreative-biogene.combiosearchtech.com The integration of TCO moieties into nucleic acid constructs via click chemistry has been explored, suggesting the potential for TCO-PEG-NHS esters or similar TCO-NHS activated compounds in creating functionalized oligonucleotides for various applications, including the conjugation of proteins with modified DNA oligomers. researchgate.net

Surface Modification of Biomaterials and Solid Supports

This compound, and NHS esters in general, are valuable reagents for the surface modification of biomaterials and solid supports. axispharm.comlumiprobe.combiosearchtech.comnih.govdigitellinc.comnih.gov Surfaces containing primary amine groups can readily react with the NHS ester moiety of this compound, resulting in the covalent attachment of the TCO-PEG7 structure to the surface. biosearchtech.comdigitellinc.com This functionalization introduces bioorthogonal reactivity to the material surface, allowing for subsequent specific attachment of tetrazine-modified molecules or structures via the IEDDA click reaction. lumiprobe.comnih.gov Examples include the coupling of PEG derivatives with terminal NHS groups to amine-modified silica (B1680970) nanoparticles digitellinc.com and the functionalization of nanoparticles with peptides via NHS activation. nih.gov TCO-PEG-NHS esters have been used to create TCO-containing phospholipids (B1166683), which are then incorporated into liposomal bilayers, effectively functionalizing the liposome (B1194612) surface for bioorthogonal reactions. kcl.ac.uknih.gov

Engineering of Polymer Architectures and Nanoparticles

This compound plays a role in the engineering of polymer architectures and nanoparticles by enabling the introduction of TCO moieties for subsequent click chemistry reactions or for modifying their surface properties. windows.netlumiprobe.comnih.govnih.govdigitellinc.comnih.govuq.edu.au The NHS ester functionality allows for the conjugation of TCO-PEG7 to polymers or pre-formed nanoparticles that present primary amine groups. digitellinc.comnih.gov This can be used to create functionalized polymeric nanoparticles for targeted delivery applications nih.gov or to incorporate bioorthogonal handles into polymer structures. The PEG component of this compound itself is a polymer, and its inclusion in the linker contributes to the properties of the resulting conjugate, such as increased water solubility and reduced non-specific interactions. axispharm.comwindows.netprecisepeg.comaxispharm.comsigmaaldrich.comlumiprobe.comnih.gov

Liposomal Surface Functionalization for Bioorthogonal Reactivity

A specific application in nanoparticle engineering is the functionalization of liposomal surfaces. TCO-PEG-NHS ester derivatives, such as trans-cyclooctene-PEG4-NHS, are used to synthesize TCO-containing phospholipids like TCO-DSPE-PEG(2000). kcl.ac.uknih.gov This synthesis involves the reaction between the NHS ester derivative of TCO and the amine derivative of the phospholipid DSPE-PEG(2000)-amine. kcl.ac.uknih.gov The resulting TCO-phospholipid can then be inserted into the lipid bilayer of PEGylated liposomes. kcl.ac.uknih.gov This process effectively functionalizes the liposomal surface with accessible TCO groups, providing the liposomes with bioorthogonal reactivity for subsequent conjugation with tetrazine-modified molecules. kcl.ac.uknih.gov This strategy is particularly relevant for developing pretargeted imaging and drug delivery systems utilizing liposomal nanomedicines. kcl.ac.uknih.gov The PEG linker in the TCO-phospholipid is important for the accessibility of the TCO molecules on the surface of long-circulating PEGylated liposomes. nih.gov

Hybrid Nanoparticle Derivatization

The application of bioorthogonal click chemistry has revolutionized the functionalization of nanoparticles, enabling precise and efficient conjugation of various biomolecules and imaging agents. Among the powerful tools in this field is the trans-cyclooctene (B1233481) (TCO) moiety, which participates in rapid and catalyst-free reactions, notably the inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines and the strain-promoted azide-alkyne cycloaddition (SPAAC) with azides. This compound is a valuable heterobifunctional linker that incorporates a TCO group for bioorthogonal reactions and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines present on nanoparticle surfaces or surface-modified components. The polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG7 chain, provides solubility, reduces non-specific interactions, and offers flexibility, enhancing the accessibility of the TCO group for subsequent click reactions.

The NHS ester functionality of this compound readily reacts with primary amine groups (R-NH₂) under mild conditions, typically at slightly alkaline pH (pH 7-9) cenmed.comsigmaaldrich.com. This reaction forms a stable amide bond, releasing NHS as a leaving group sigmaaldrich.com. This direct coupling mechanism allows for the straightforward introduction of the TCO handle onto amine-terminated surfaces of hybrid nanoparticles.

Hybrid nanoparticles, which combine components from different materials (e.g., polymers and lipids, or inorganic core with organic shell), often present opportunities for surface functionalization via amine groups introduced during synthesis or through post-synthetic modification. The reaction between this compound and these surface amines results in nanoparticles displaying reactive TCO groups, ready for subsequent bioorthogonal ligation with molecules bearing complementary tetrazine or azide (B81097) functionalities.

Research has demonstrated the utility of TCO-NHS ester chemistry in functionalizing hybrid nanoparticle systems. For instance, TCO-NHS ester has been employed for conjugating multiple proteins onto the surface of PLGA/Lipid Hybrid Nanoparticles sci-hub.se. This highlights the ability of the NHS ester to react with amine groups on the protein, thereby attaching the TCO handle to the protein before or during its association with the hybrid nanoparticle, or potentially reacting with amine groups directly on the hybrid nanoparticle surface if available.

While specific detailed studies focusing solely on this compound for hybrid nanoparticle derivatization with extensive data tables were not prominently found in the immediate search results, the principles established with similar TCO-PEG-NHS esters and other nanoparticle systems are directly applicable. For example, the synthesis of TCO-modified phospholipids using trans-cyclooctene-PEG₄-NHS ester reacting with amine-terminated DSPE-PEG(2000)-amine for the functionalization of liposomes (a type of nanoparticle) illustrates the core chemistry involved tcichemicals.comcenmed.com. This functionalization enables subsequent click reactions for imaging applications tcichemicals.comcenmed.com.

The efficiency of the conjugation reaction between TCO-PEG-NHS ester and amine-functionalized nanoparticles is influenced by factors such as reactant concentrations, reaction time, pH, and the density of amine groups on the nanoparticle surface. Studies involving the radiolabeling of TCO-PEG-liposomes with a Gallium-68-labeled tetrazine ([⁶⁸Ga]Ga-THP-Tz) via bioorthogonal click chemistry showed high radiolabeling efficiency, indicating successful incorporation and accessibility of the TCO groups on the nanoparticle surface cenmed.com. In vitro radiolabelling efficiency of TCO-PEG-liposomes was reported as 75 ± 2% in PBS and 62 ± 3% in human serum, demonstrating the robustness of the click reaction in biologically relevant environments cenmed.com.

| Nanoparticle Type (Example) | TCO-PEG Derivative Used (Example) | Amine Source (Example) | Conjugation Chemistry (Step 1) | Subsequent Click Chemistry Partner | Illustrative Outcome/Data (Example) |

| Porous Silicon Nanoparticles | TCO-PEG₁₂-DBCO* nih.gov | 3-azidopropylamine conjugated to COOH-NPs via NHS/EDC nih.gov | Amide bond formation (NHS/EDC) followed by SPAAC | Azide (on nanoparticle) | TCO moieties attached to NP surface nih.gov |

| Liposomes tcichemicals.comcenmed.com | trans-cyclooctene-PEG₄-NHS ester tcichemicals.comcenmed.com | DSPE-PEG(2000)-amine tcichemicals.comcenmed.com | Amide bond formation (NHS ester reaction) tcichemicals.com | Tetrazine ([⁶⁸Ga]Ga-THP-Tz) cenmed.com | In vitro radiolabelling efficiency: 75 ± 2% (PBS), 62 ± 3% (human serum) cenmed.com |

| PLGA/Lipid Hybrid Nanoparticles sci-hub.se | TCO-NHS ester sci-hub.se | Proteins (for conjugation to NP surface) sci-hub.se | Amide bond formation (NHS ester reaction) sci-hub.se | Not specified in snippet sci-hub.se | Conjugation of multiple proteins onto NP surface sci-hub.se |

The use of this compound provides a versatile platform for creating functionalized hybrid nanoparticles with reactive TCO handles. These modified nanoparticles can then be utilized in diverse applications requiring targeted delivery or imaging through highly efficient and specific bioorthogonal click reactions with complementary probes or targeting ligands.

Applications of Tco Peg7 Nhs Ester in Contemporary Research Disciplines

Molecular Imaging Probe Development and Pretargeting Strategies

The inverse electron demand Diels-Alder (IEDDA) reaction between a TCO moiety and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. nih.govgoogle.com This reaction is central to pretargeting strategies in molecular imaging, where a TCO-modified targeting molecule is administered first, allowed to accumulate at the target site, and then a fast-clearing, radiolabeled tetrazine probe is introduced for in vivo ligation and imaging. nih.govthno.org This approach significantly reduces the radiation dose to non-target tissues compared to conventional methods using directly radiolabeled antibodies. nih.gov

Design and Synthesis of Radiolabeled Tetrazine Probes for Positron Emission Tomography (PET) Imaging

In the realm of PET imaging, a highly sensitive and quantitative imaging modality, the development of novel radiolabeled tetrazine probes is crucial for successful pretargeting. TCO-PEG7-NHS ester plays an indirect but vital role by enabling the modification of targeting vectors, such as antibodies or peptides, with the TCO group necessary for the subsequent reaction with a radiolabeled tetrazine.

Researchers have developed various tetrazine-based radioligands for PET imaging. For instance, a novel [¹⁸F]alkylammoniomethyltrifluoroborate ([¹⁸F]AmBF₃) tetrazine has been synthesized for the fluorine-18 (B77423) radiolabeling of TCO-modified biomolecules. nih.govresearchgate.net In one study, Tyr³-octreotide (TOC) peptides were modified with TCO and a PEG linker and subsequently radiolabeled with [¹⁸F]AmBF₃-Tz. nih.gov The resulting tracer, [¹⁸F]AmBF₃-PEG₇-TOC, demonstrated clear tumor visualization in a rat pancreatic carcinoma model. nih.govresearchgate.net

The synthesis of these radiolabeled probes often involves multiple steps. For example, the synthesis of an AmBF₃-tetrazine involved the reaction of N,N-dimethylethylenediamine with a tetrazine NHS ester, followed by further chemical modifications. nih.gov The final radiolabeling with ¹⁸F is typically performed under mild conditions to preserve the integrity of the biomolecules. nih.govresearchgate.net

The table below summarizes key radiolabeled tetrazine probes used in conjunction with TCO-modified molecules for PET imaging.

| Radiolabeled Probe | Targeting Molecule | Application | Key Finding |

| [¹⁸F]AmBF₃-PEG₇-TOC | TCO-modified Tyr³-octreotide | PET imaging of pancreatic carcinoma | Clear tumor visualization with favorable biodistribution. nih.govresearchgate.net |

| ⁶⁴Cu-Tz-SarAr | huA33-Dye800-TCO | Multimodal PET/NIRF imaging of colorectal cancer | Excellent tumor-to-background activity concentration ratios. thno.org |

| [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz | huA33-TCO | Pretargeted radioimmunotherapy of colorectal cancer | High activity concentrations in tumor tissue with low uptake in healthy organs. nih.gov |

Fluorescence-Based Imaging and Live-Cell Labeling Applications

Beyond PET, this compound facilitates the development of probes for fluorescence-based imaging and live-cell labeling. The NHS ester group readily reacts with primary amines on the surface of proteins, allowing for the covalent attachment of the TCO-PEG7 moiety to live cells. researchgate.net These TCO-functionalized cells can then be targeted with tetrazine-conjugated fluorophores for real-time visualization.

This strategy has been employed to label cell surface proteins uniformly, enabling the study of membrane topology and cell-cell interactions. researchgate.net For instance, live imaging has revealed the transient accumulation of membrane proteins at cell-cell contacts and the bidirectional migration patterns guided by membrane fibers. researchgate.net

In a multimodal imaging approach, an antibody (huA33) was conjugated with both a near-infrared fluorophore (Dye800) and TCO moieties using an NHS ester-bearing TCO. This dual-labeled antibody, in combination with a radiolabeled tetrazine, enabled both PET and near-infrared fluorescence (NIRF) imaging of colorectal cancer xenografts. thno.org

Engineering of Targeted Protein Degraders (PROTACs) and Antibody-Drug Conjugates (ADCs)

This compound serves as a critical heterobifunctional linker in the construction of two revolutionary classes of therapeutic agents: Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Linker Design for PROTACs: Bridging E3 Ligase and Target Protein Ligands

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. invivochem.comnih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. invivochem.comprecisepeg.com

The linker is a crucial component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.com this compound provides a well-defined PEG linker that can be used in the synthesis of PROTACs. invivochem.comtargetmol.com The NHS ester end allows for conjugation to a ligand for either the target protein or the E3 ligase, while the TCO group can be utilized in a subsequent click reaction to attach the other ligand, offering a modular approach to PROTAC synthesis. medchemexpress.commedchemexpress.com

ADC Linker Customization and Payload Attachment Strategies

ADCs are targeted cancer therapies that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic drug (payload). fujifilm.comnih.gov The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the tumor site. nih.govmedchemexpress.com

This compound is utilized as a versatile linker in ADC development. precisepeg.com The NHS ester facilitates the conjugation of the linker to the antibody, typically through reaction with lysine (B10760008) residues. thno.org The TCO group on the other end of the PEG spacer can then be used to attach the cytotoxic payload via a tetrazine-modified drug molecule. targetmol.com This "click" chemistry approach offers a high degree of control over the conjugation process, leading to more homogeneous ADCs with defined drug-to-antibody ratios (DARs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. axispharm.com

Development of Biocompatible Crosslinking Reagents

The bifunctional nature of this compound makes it a valuable reagent for chemical cross-linking applications, particularly in the formation of biocompatible hydrogels and for bioconjugation. targetmol.com The NHS ester can react with amine-containing polymers or proteins, while the TCO group provides a bioorthogonal handle for subsequent reactions. nih.govlumiprobe.com

For example, this compound can be used to functionalize proteins or other biomolecules with TCO groups. These TCO-modified molecules can then be cross-linked by adding a multivalent tetrazine reagent, leading to the formation of hydrogels. These hydrogels have potential applications in tissue engineering, drug delivery, and 3D cell culture due to their biocompatible nature, attributed in part to the PEG spacer.

Furthermore, the ability of the NHS ester to react with primary amines on proteins, in combination with the bioorthogonal reactivity of the TCO group, makes this compound a useful cross-linking reagent for studying protein-protein interactions. nih.gov

Construction of Biosensors and Diagnostic Tools

The trifunctional nature of this compound—comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive trans-cyclooctene (B1233481) (TCO) group—makes it a powerful reagent in the development of sophisticated biosensors and diagnostic tools. scbt.comsigmaaldrich.comprecisepeg.com The NHS ester facilitates the covalent conjugation of the molecule to primary amines on biomolecules such as antibodies or proteins. precisepeg.com The PEG7 linker enhances water solubility, reduces aggregation of the conjugate, and provides spatial separation between the biomolecule and the TCO group. sigmaaldrich.comescholarship.org This separation can be critical for maintaining the functionality of both the biomolecule and the reactive TCO moiety. escholarship.org

The TCO group is the cornerstone of its application in diagnostics, enabling exceptionally fast and specific bioorthogonal "click" reactions with tetrazine-labeled probes. tcichemicals.commedchemexpress.com This reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), proceeds rapidly without the need for cytotoxic metal catalysts, making it ideal for use in complex biological environments and in vivo imaging. tcichemicals.com

A primary application of this chemistry is in pretargeted diagnostic imaging. In this strategy, a biomolecule, typically an antibody selected for its high affinity to a specific disease marker (e.g., a tumor antigen), is first modified with this compound. This TCO-labeled antibody is administered and allowed to accumulate at the target site while unbound antibodies are cleared from circulation. Subsequently, a small, rapidly clearing diagnostic probe carrying a tetrazine group and a signaling agent (like a radioisotope) is administered. This probe then "clicks" in situ to the TCO-functionalized antibody at the target location, allowing for highly specific imaging.

Detailed research findings highlight the practical utility of this approach:

Pretargeted SPECT Imaging: In one study, the antibody atezolizumab was conjugated with a TCO-NHS ester to target the PD-L1 protein, a key immune checkpoint ligand. acs.org The resulting atezolizumab-TCO conjugate was used in a pretargeting system with a technetium-99m labeled tetrazine probe, [99mTc]HYNIC-PEG11-Tz. acs.org The in vitro reaction between the TCO-modified antibody and the tetrazine radioligand was nearly complete, demonstrating the efficiency of the click reaction for diagnostic applications. acs.org

Pretargeted Radioimmunotherapy (PRIT) and Imaging: A similar pretargeting methodology was employed in a pancreatic ductal adenocarcinoma (PDAC) mouse model. thno.org The antibody 5B1 was conjugated with a TCO-NHS linker. Seventy-two hours after administration of the 5B1-TCO, a tetrazine-functionalized radiometal chelate, DOTA-PEG7-Tz, carrying either Lutetium-177 (¹⁷⁷Lu) for therapy or Actinium-225 (²²⁵Ac) for alpha-therapy, was injected. thno.org This approach allows for the targeted delivery of potent radioisotopes, a strategy that is monitored via imaging to assess DNA damage response and therapeutic efficacy. thno.org

Enhanced Linker Reactivity: Research has demonstrated the critical role of the PEG spacer in improving the performance of TCO-conjugated antibodies. A study comparing a non-PEGylated TCO-NHS ester to a PEG-ylated version (NHS-PEG-TCO) for modifying the antibody Herceptin found a significant improvement in functionality. escholarship.org The inclusion of a PEG chain increased the percentage of active TCO groups on the antibody by more than fourfold (from 10.95% to 46.65%). escholarship.org This enhancement is attributed to the hydrophilic PEG linker preventing the hydrophobic TCO group from burying itself within the protein structure, thus keeping it accessible for reaction with a tetrazine probe. escholarship.org

Interactive Data Table: Research Findings on TCO-Linker Applications in Diagnostics

| Application/Diagnostic Goal | Biomolecule Modified | Linker Used (or functionally similar) | Complementary Probe | Key Finding |

| Pretargeted SPECT Imaging of PD-L1 | Atezolizumab (antibody) | TCO-NHS ester | [99mTc]HYNIC-PEG11-Tz | An average of 6.4 TCO moieties were conjugated per antibody; the subsequent click reaction with the tetrazine probe was highly efficient (88.65 ± 1.22% conversion). acs.org |

| Pretargeted Radioimmunotherapy (PRIT) in a PDAC model | 5B1 (antibody) | TCO-NHS | [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz or [²²⁵Ac]Ac-DOTA-PEG₇-Tz | The pretargeting strategy successfully delivered therapeutic radioisotopes to the tumor, leading to significant therapeutic effects compared to control groups. thno.org |

| Improving Bioorthogonal Reactivity | Herceptin (antibody) | NHS-PEG-TCO | Tz-OG (tetrazine-Oregon Green) | The incorporation of a PEG linker increased the reactivity of conjugated TCO groups by over 4-fold (from 10.95% to 46.65%) compared to a non-PEGylated TCO linker. escholarship.org |

Challenges and Considerations in the Utilization of Tco Peg7 Nhs Ester

In Vivo Stability and Isomerization of the TCO Moiety in Biological Environments

The efficacy of TCO-PEG7-NHS ester in bioorthogonal applications is fundamentally dependent on the stability of the trans-cyclooctene (B1233481) (TCO) moiety. The high ring strain of the trans-isomer is the driving force for its rapid reaction with tetrazines; however, this same strain makes it susceptible to isomerization to the much less reactive cis-cyclooctene (CCO) isomer, particularly within biological environments. mdpi.com This isomerization deactivates the bioorthogonal handle, rendering the conjugate ineffective for subsequent ligation reactions.

Several factors have been identified that contribute to the in vivo and in vitro isomerization of TCO. Studies have shown that TCOs can rapidly isomerize to CCOs in certain cell culture media, such as DMEM, a phenomenon attributed to catalysis by thiamine (B1217682) degradation products. acs.org This instability is not always representative of the in vivo environment but poses a significant challenge for interpreting in vitro assays. acs.orgresearchgate.net In plasma, the stability of TCO can also be compromised. While some TCO derivatives are relatively stable in fresh plasma, "aged" plasma can promote isomerization. acs.org The in vivo half-life of TCO has been reported to range from approximately 4 to 10 days, depending on the specific structure of the TCO derivative and its local chemical environment. nih.gov For instance, the hydrophobicity of the TCO core can influence its stability, and linkage to a macromolecule like an antibody has been suggested to offer a shielding effect, enhancing in vivo stability compared to small-molecule TCOs. researchgate.net However, the potential for isomerization remains a critical consideration for long-term pretargeting studies. mdpi.com

| Environment | Observation | Potential Cause | Reference |

|---|---|---|---|

| In Vivo | TCO half-life can range from ~4 to 10 days. | Isomerization to less reactive cis-cyclooctene (CCO). | nih.gov |

| Cell Culture Media (e.g., DMEM) | Rapid isomerization of TCO to CCO. | Catalysis by thiamine degradation products. | acs.org |

| "Aged" Plasma | Isomerization of TCO observed. | Unspecified endogenous substances; potentially thiamine degradation products. | acs.org |

| In Vivo (Antibody Conjugate) | Enhanced stability compared to small molecule TCOs. | Shielding effect from the conjugated antibody. | researchgate.net |

Competitive Hydrolysis of the NHS Ester Functionality During Bioconjugation

The rate of NHS ester hydrolysis is highly dependent on several factors, most notably pH. lumiprobe.comdutscher.com The reaction rate increases significantly with rising pH. thermofisher.com While the aminolysis reaction is also more efficient at alkaline pH (typically pH 7.2-9) because the primary amine is deprotonated and thus more nucleophilic, the rate of hydrolysis also accelerates. nih.govthermofisher.com An optimal pH range of 8.3-8.5 is often recommended to balance these two competing factors. lumiprobe.com The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6, highlighting the critical need for careful pH control during conjugation. thermofisher.com Temperature and the concentration of the protein solution also play roles; higher temperatures and more dilute protein solutions can favor the hydrolysis reaction. thermofisher.comdutscher.com

| Condition | Effect on NHS Ester | Reference |

|---|---|---|

| Increasing pH | Increases the rate of hydrolysis. Half-life is 4-5 hours at pH 7 (0°C) but drops to 10 minutes at pH 8.6 (4°C). | thermofisher.com |

| Optimal Reaction pH | Generally pH 7.2-9, with a recommended optimum of 8.3-8.5 to balance aminolysis and hydrolysis. | lumiprobe.comthermofisher.com |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target molecule. | broadpharm.com |

| Protein Concentration | Lower protein concentrations can lead to less efficient labeling due to increased competition from hydrolysis. | thermofisher.com |

Strategies for Optimizing Reactivity and Functional Yield in Complex Biological Milieus

To overcome the challenges of TCO instability and NHS ester hydrolysis, several strategies have been developed to optimize the reactivity and functional yield of bioconjugation reactions. A key approach involves the modification of the linker connecting the TCO and NHS ester moieties. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, such as the PEG7 chain in this compound, is crucial. escholarship.org Research has shown that without a hydrophilic linker, the hydrophobic TCO group can interact with the surface of a protein, such as an antibody, effectively "burying" it and rendering it inaccessible for reaction with tetrazine. nih.gov Introducing a PEG linker increases the solubility of the reagent and prevents this hydrophobic interaction, leading to a significant enhancement in the functional yield of active TCO moieties on the conjugate. escholarship.orgnih.gov

Beyond linker design, optimizing the reaction conditions is paramount. This includes:

Control of pH: Maintaining the pH in the optimal range of 8.3-8.5 maximizes amine reactivity while managing the rate of hydrolysis. lumiprobe.comdutscher.com

Reagent Concentration: Using a higher concentration of the protein and a sufficient molar excess of the this compound reagent can favor the desired aminolysis reaction over hydrolysis. dutscher.combroadpharm.com However, excessive modification can negatively alter the properties of the biomolecule. acs.org

Buffer Selection: The use of amine-free buffers, such as phosphate, bicarbonate, or borate (B1201080) buffers, is essential to prevent the reagent from being consumed by buffer components. dutscher.combroadpharm.com

Purification: Prompt purification of the conjugate after the reaction is necessary to remove unreacted and hydrolyzed reagents. glenresearch.com

Studies have demonstrated that increasing the degree of TCO conjugation on an antibody can increase the efficiency of a subsequent in vivo reaction with a tetrazine probe. However, there is a trade-off, as very high conjugation ratios can alter the pharmacokinetics of the antibody. acs.org Therefore, the molar ratio of this compound to the biomolecule must be empirically optimized to achieve the desired balance between high reactivity and preserved biological function. dutscher.comacs.org

Addressing Potential Non-Specific Interactions and Enhancing Targeting Specificity of Conjugates

A final, critical consideration is the potential for non-specific interactions of the final TCO-conjugated biomolecule, which can lead to off-target effects and reduced signal-to-noise in applications like imaging. The TCO core itself is hydrophobic, which can contribute to non-specific uptake in vivo, for example, by the liver. acs.orgnih.gov

The PEG7 linker in this compound plays a vital role in mitigating this issue. PEGylation is a well-established strategy for reducing non-specific protein adsorption, improving solubility, and enhancing the pharmacokinetic profile of biomolecules. nih.govacs.org The hydrophilic PEG chain can shield the hydrophobic TCO group and the protein surface, thereby reducing non-specific binding to other proteins or tissues. acs.org

Future Perspectives and Emerging Research Avenues for Tco Peg7 Nhs Ester

Development of Novel TCO-PEG7-NHS Ester Derivatives with Enhanced Reactivity or Stability Profiles

The inherent reactivity of TCOs towards tetrazines is a key feature for rapid bioorthogonal labeling, with reaction rates reported up to 10⁶ M⁻¹s⁻¹ broadpharm.comnih.gov. However, a balance between reactivity and stability is crucial, particularly for in vivo applications, as highly strained TCOs, while more reactive, can be less stable and susceptible to isomerization or degradation broadpharm.comnih.govnih.gov.

Future research aims to develop novel TCO derivatives that offer improved characteristics. This includes designing TCO scaffolds with enhanced stability in biological environments, such as serum, while maintaining high reactivity with tetrazines nih.govresearchgate.net. PEG linkers, like the PEG7 in this compound, have been shown to improve the functional reactivity of TCOs when conjugated to biomolecules by preventing hydrophobic interactions that can mask the TCO moiety nih.govacs.org. Further optimization of PEG linker length and architecture in TCO-NHS ester derivatives could lead to improved solubility, reduced non-specific binding, and better pharmacokinetic profiles for in vivo applications.

Studies have explored modifying the TCO ring system to increase strain and thus reactivity. For example, the fusion of a cyclopropane (B1198618) ring with trans-cyclooctene (B1233481) to form s-TCO was computationally proposed and experimentally shown to significantly enhance reactivity towards tetrazines rsc.org. While this compound utilizes a standard TCO, the principles derived from the study of highly strained TCO derivatives could inform the design of next-generation TCO-PEG-NHS esters with tailored reactivity profiles. The stability of TCOs can also be affected by thiol-promoted isomerization, suggesting a need for derivatives with improved resistance to such reactions in biological settings nih.gov.

Integration with Advanced Biological Systems and In Situ Bioconjugation Approaches

The bioorthogonal reaction between TCO and tetrazine is highly valuable for applications in complex biological systems due to its selectivity and fast kinetics under mild conditions broadpharm.comnih.gov. This compound, by enabling the facile attachment of TCO to biomolecules, plays a role in these applications.

Future research will likely see increased integration of this compound and its derivatives with advanced biological systems, including live cells and in vivo models. This includes applications in: